2-Methoxy-4-{6-methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol
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Overview
Description
2-Methoxy-4-{6-methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a phenol group, a methoxy group, and an imidazo[1,2-a]pyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{6-methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows for the formation of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which can be further modified to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the selection of appropriate solvents and catalysts is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{6-methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-Methoxy-4-{6-methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{6-methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-methylphenol: Similar to 2-Methoxy-4-methylphenol but with the methyl group in a different position.
Uniqueness
2-Methoxy-4-{6-methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is unique due to its imidazo[1,2-a]pyridine moiety, which imparts distinct biological activities and chemical properties
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-methoxy-4-[6-methyl-3-(4-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C22H21N3O2/c1-14-4-8-17(9-5-14)23-22-21(16-7-10-18(26)19(12-16)27-3)24-20-11-6-15(2)13-25(20)22/h4-13,23,26H,1-3H3 |
InChI Key |
NERQCVDGUBTWGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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